molecular formula C14H9BrF4O B15199953 2-Bromo-4'-fluoro-4-(trifluoromethyl)benzhydryl alcohol CAS No. 85118-21-4

2-Bromo-4'-fluoro-4-(trifluoromethyl)benzhydryl alcohol

Cat. No.: B15199953
CAS No.: 85118-21-4
M. Wt: 349.12 g/mol
InChI Key: VZUYZKNNGRWOAF-UHFFFAOYSA-N
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Description

2-BROMO-4-(TRIFLUOROMETHYL)PHENYLMETHANOL is an organic compound that features both bromine and fluorine substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-(TRIFLUOROMETHYL)PHENYLMETHANOL typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 2-BROMO-4-(TRIFLUOROMETHYL)PHENYLMETHANOL exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The trifluoromethyl group can increase the lipophilicity of the compound, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-BROMO-4-(TRIFLUOROMETHYL)PHENYLMETHANOL is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents provides distinct chemical properties, such as increased reactivity and binding affinity, making it valuable in various applications.

Properties

CAS No.

85118-21-4

Molecular Formula

C14H9BrF4O

Molecular Weight

349.12 g/mol

IUPAC Name

[2-bromo-4-(trifluoromethyl)phenyl]-(4-fluorophenyl)methanol

InChI

InChI=1S/C14H9BrF4O/c15-12-7-9(14(17,18)19)3-6-11(12)13(20)8-1-4-10(16)5-2-8/h1-7,13,20H

InChI Key

VZUYZKNNGRWOAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=C(C=C2)C(F)(F)F)Br)O)F

Origin of Product

United States

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